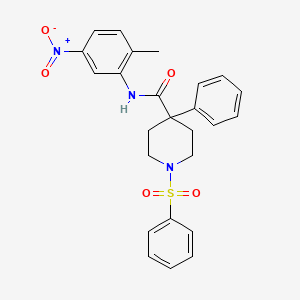
N-(2-methyl-5-nitrophenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-(2-methyl-5-nitrophenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, commonly referred to as MNPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperidinecarboxamide derivative that has been found to have various biochemical and physiological effects, making it a promising tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.
Mecanismo De Acción
MNPA works by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft and enhances dopaminergic neurotransmission. The compound has also been found to have some affinity for the serotonin transporter, although its effects on this system are less well understood.
Biochemical and Physiological Effects:
In addition to its effects on the central nervous system, MNPA has been found to have various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. MNPA has also been found to have anti-inflammatory effects, making it a potentially valuable tool for studying the role of inflammation in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MNPA is its potency as a dopamine transporter inhibitor. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, the compound's effects on other neurotransmitter systems are less well understood, and further research is needed to fully understand its mechanisms of action. Additionally, MNPA can be difficult to synthesize, which may limit its availability for use in laboratory experiments.
Direcciones Futuras
There are many potential future directions for research involving MNPA. One promising area of study involves the compound's potential applications in the treatment of neurological disorders, including Parkinson's disease and addiction. MNPA's ability to induce apoptosis in cancer cells also makes it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand the compound's mechanisms of action and potential applications in scientific research.
Aplicaciones Científicas De Investigación
MNPA has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's effects on the central nervous system. Studies have shown that MNPA can act as a potent inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes MNPA a potentially valuable tool for studying the role of dopamine in various neurological disorders, including Parkinson's disease and addiction.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-(2-methyl-5-nitrophenyl)-4-phenylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-19-12-13-21(28(30)31)18-23(19)26-24(29)25(20-8-4-2-5-9-20)14-16-27(17-15-25)34(32,33)22-10-6-3-7-11-22/h2-13,18H,14-17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJMVXQLYUJOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[3-(2-nitrophenoxy)propyl]-1H-benzimidazole oxalate](/img/structure/B4164015.png)
![7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-5-chloro-8-quinolinol](/img/structure/B4164019.png)
![1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole oxalate](/img/structure/B4164024.png)
![N'-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4164033.png)
![ethyl 7-[4-(dimethylamino)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164040.png)
![N'-[3-(2-bromo-4,6-dimethylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4164050.png)


![3-({[4-phenyl-1-(phenylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoic acid](/img/structure/B4164075.png)
![3,3'-{[5-bromo-2-(carboxymethoxy)phenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4164084.png)